Methyl 3-hydroxy-3-methyl-D-isovalinate
Description
Methyl 3-hydroxy-3-methyl-D-isovalinate is a chiral methyl ester characterized by a branched hydroxy-substituted valerate backbone. Its structure includes a methyl ester group at the carboxylate position, a hydroxyl group at the C3 position, and a methyl branch at the same carbon. This configuration imparts unique stereochemical and physicochemical properties, making it relevant in pharmaceutical and synthetic organic chemistry for applications such as chiral building blocks or intermediates in asymmetric synthesis.
Properties
CAS No. |
72953-38-9 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-hydroxy-2,3-dimethylbutanoate |
InChI |
InChI=1S/C7H15NO3/c1-6(2,10)7(3,8)5(9)11-4/h10H,8H2,1-4H3/t7-/m0/s1 |
InChI Key |
RHSXSOTVBJLGOV-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@](C(=O)OC)(C(C)(C)O)N |
Canonical SMILES |
CC(C)(C(C)(C(=O)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-3-methyl-D-isovalinate typically involves the esterification of 3-hydroxy-3-methyl-D-isovaleric acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-3-methyl-D-isovalinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 3-methyl-3-oxoisovaleric acid.
Reduction: Formation of 3-hydroxy-3-methyl-D-isovalinol.
Substitution: Formation of 3-chloro-3-methyl-D-isovalinate.
Scientific Research Applications
Methyl 3-hydroxy-3-methyl-D-isovalinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-3-methyl-D-isovalinate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- The hydroxyl group in this compound enhances polarity and solubility compared to non-hydroxylated esters like methyl laurate.
- Methyl isothiocyanate’s isothiocyanate group confers high reactivity in nucleophilic reactions, unlike the ester-dominated reactivity of the target compound.
- Methyl salicylate’s aromatic ring contributes to UV absorption and stability, absent in the aliphatic target compound.
Stability and Degradation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
